molecular formula C41H68O14 B600220 Astragaloside A CAS No. 83207-58-3

Astragaloside A

Numéro de catalogue: B600220
Numéro CAS: 83207-58-3
Poids moléculaire: 785.0 g/mol
Clé InChI: QMNWISYXSJWHRY-AUJDEUPOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’Astragaloside A peut être synthétisé par différentes méthodes, notamment l’hydrolyse acide, l’hydrolyse enzymatique et la dégradation de Smith de l’Astragaloside IV . Ces méthodes impliquent la rupture des liaisons glycosidiques dans l’Astragaloside IV pour produire de l’this compound.

Méthodes de production industrielle : La production industrielle de l’this compound implique généralement l’extraction de l’Astragaloside IV des racines d’Astragalus membranaceus, suivie d’une hydrolyse pour produire de l’this compound. Le processus d’extraction utilise souvent des solvants tels que le méthanol, l’éthanol et le diméthylsulfoxyde .

Analyse Des Réactions Chimiques

Types de réactions : L’Astragaloside A subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants :

    Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

    Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les ions hydroxyde ou les amines.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des saponines modifiées avec des activités biologiques améliorées, telles qu’une augmentation des effets antioxydants ou anti-inflammatoires .

Applications De Recherche Scientifique

Pharmacological Effects

The pharmacological effects of Astragaloside A can be categorized into several key areas:

  • Anti-inflammatory Effects
    • This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a central regulator of inflammatory responses. Studies indicate that it significantly reduces levels of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in various models of inflammation .
    • In animal models, treatment with this compound reduced inflammation in conditions such as acute lung injury and cardiac dysfunction induced by lipopolysaccharides (LPS) .
  • Cardiovascular Protection
    • This compound exhibits cardioprotective properties by improving myocardial function and reducing cardiac hypertrophy. It enhances autophagy and decreases oxidative stress in cardiomyocytes, thereby protecting against ischemic injuries .
    • Clinical studies have suggested its efficacy in treating heart failure and other cardiovascular diseases through modulation of various signaling pathways, including the PI3K/Akt and AMPK pathways .
  • Neuroprotection
    • The compound has demonstrated neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases. It can inhibit neuronal apoptosis and promote neuronal survival through antioxidant mechanisms .
    • Research indicates that this compound may enhance cognitive function and reduce the risk of neurodegenerative conditions by mitigating oxidative stress and inflammation in the brain .
  • Antidiabetic Properties
    • This compound has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes management. It acts by modulating glucose transporters and enhancing pancreatic beta-cell function .
    • In diabetic models, treatment with this compound resulted in reduced blood glucose levels and improved lipid profiles .
  • Anticancer Activity
    • Emerging evidence suggests that this compound possesses anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and enhancing the efficacy of chemotherapeutic agents .
    • It has been reported to modulate various signaling pathways involved in cancer progression, including the EGFR/Nrf2 pathway and the JNK/c-Jun/AP-1 pathway .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Cardiovascular Disease :
    • In a clinical trial involving patients with chronic heart failure, treatment with this compound resulted in significant improvements in cardiac function as measured by echocardiography.
  • Diabetes Management :
    • A study on diabetic rats demonstrated that administration of this compound led to a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to controls.
  • Neurodegenerative Disorders :
    • Research involving Alzheimer's disease models showed that this compound treatment improved cognitive performance and reduced amyloid plaque deposition.

Comparaison Avec Des Composés Similaires

Activité Biologique

Astragaloside A (AS-A), a bioactive compound derived from Astragalus membranaceus, has garnered attention for its diverse biological activities, particularly in the realms of immunomodulation, anti-inflammatory effects, and organ protection. This article reviews the current understanding of AS-A's biological activity, with a focus on its pharmacological effects, underlying mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is a cycloartane-type triterpene glycoside characterized by its molecular formula C41H68O14C_{41}H_{68}O_{14} and molecular weight of 784.97 Da. Its structure contributes to its solubility and interaction with various biological targets.

Pharmacological Effects

1. Anti-inflammatory Activity

AS-A exhibits significant anti-inflammatory properties. Research indicates that it modulates key signaling pathways involved in inflammation, such as NF-κB and PI3K/Akt/mTOR pathways. For instance:

  • Study Findings : In a study involving acute lung injury (ALI) models, AS-A administration resulted in decreased serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and improved histopathological outcomes in lung tissues .
  • Mechanism : AS-A's inhibition of the NF-κB pathway was shown to correlate with reduced expression of inflammatory genes and proteins in various tissues .

2. Cardioprotective Effects

AS-A has demonstrated cardioprotective effects in models of myocardial ischemia. It enhances the survival of cardiomyocytes by reducing oxidative stress and apoptosis through modulation of signaling pathways such as ERK1/2 and PI3K/Akt .

3. Neuroprotective Effects

In studies on cerebral ischemia-reperfusion injury, AS-A was found to protect neurons by inhibiting apoptosis via the ryanodine receptor pathway. This effect was associated with downregulation of pro-apoptotic proteins and enhancement of antioxidant defenses .

Case Studies

Case Study 1: Acute Lung Injury

In a controlled study on rats with ALI, AS-A was administered at varying doses (20 mg/kg, 40 mg/kg, 80 mg/kg). The results showed:

  • Reduction in Inflammatory Markers : Significant decreases in TNF-α and IL-6 levels were observed in serum and bronchoalveolar lavage fluid (BALF).
  • Histological Improvements : Lung tissues exhibited reduced edema and inflammatory cell infiltration post-treatment .

Case Study 2: Myocardial Infarction

A clinical trial investigated the effects of AS-A combined with stem cell therapy in patients with myocardial infarction:

  • Outcome Measures : Patients receiving AS-A showed improved cardiac function and reduced infarct size compared to control groups.
  • Mechanistic Insights : Enhanced stem cell proliferation and differentiation were attributed to AS-A's immunomodulatory effects .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Mechanism Study Reference
Anti-inflammatoryInhibition of NF-κB pathway; reduction of cytokines
CardioprotectiveModulation of ERK1/2 and PI3K/Akt pathways
NeuroprotectiveInhibition of apoptosis via ryanodine receptor
Gut Microbiota ModulationOptimization of gut flora composition

Propriétés

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWISYXSJWHRY-AUJDEUPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347884
Record name Astragaloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83207-58-3
Record name Astragaloside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83207-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astragaloside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083207583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astragaloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTRAGALOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A592W8XKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.